Cleroindicin B
Overview
Description
Cleroindicin B is an organic compound with the molecular formula C8H14O2 It is a cyclohexanone derivative, characterized by the presence of hydroxy and hydroxyethyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cleroindicin B typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Cleroindicin B can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Cleroindicin B has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cleroindicin B involves its interaction with specific molecular targets. The hydroxy and hydroxyethyl groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding and other interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4-Hydroxy-4-phenylcyclohexan-1-one
- 4-Hydroxy-4-(thiazol-2-yl)cyclohexan-1-one
- 4-Hydroxy-4-(2-methoxyethyl)cyclohexan-1-one
Comparison: Compared to these similar compounds, Cleroindicin B is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
Cleroindicin B is a bioactive compound derived from the flowers of Dolichandrone serrulata, a plant known for its medicinal properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound is a natural product characterized by its unique chemical structure, which contributes to its biological activity. It has been identified as a significant component in various studies focusing on the therapeutic potential of Dolichandrone serrulata.
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties . A study highlighted the antioxidant capacity of the methanolic extract of Dolichandrone serrulata flowers, which includes this compound among its active components. The extract demonstrated significant free radical scavenging ability, suggesting that this compound may play a crucial role in mitigating oxidative stress .
Anticancer Potential
This compound has been implicated in anticancer research . A virtual screening and network pharmacology study revealed that compounds from the Clerodendrum genus, including this compound, interact with multiple cancer-associated targets and signaling pathways. The study constructed biological networks that suggest the compound's potential in anticancer therapy through multitarget mechanisms .
Effects on Reproductive Health
In a study examining the effects of Dolichandrone serrulata flower extract on reproductive health, it was found that this compound could improve seminal biochemical parameters in diabetic rats. This suggests a potential role in enhancing male reproductive function .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with various molecular targets involved in oxidative stress and cancer pathways. The compound's ability to modulate these pathways could be pivotal in developing therapeutic strategies against oxidative damage and cancer proliferation.
Table 1: Summary of Biological Activities of this compound
Properties
IUPAC Name |
4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-5-8(11)3-1-7(10)2-4-8/h9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFMYCHPVOSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148032 | |
Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107389-91-3 | |
Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107389913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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